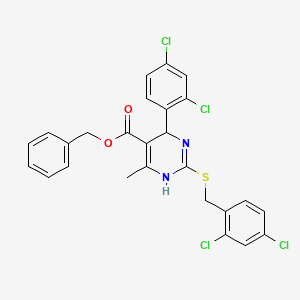
Neuroprotective agent 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neuroprotective agent 4 is a compound that has garnered significant attention in the field of neuroprotection. Neuroprotective agents are substances that help to preserve the structure and function of neurons in the central nervous system. These agents are crucial in the treatment and prevention of neurodegenerative diseases, such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. This compound is known for its ability to mitigate neuronal damage and promote neuronal survival under various pathological conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of neuroprotective agent 4 involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. The synthetic route typically starts with the preparation of a precursor molecule, which undergoes a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the use of automated equipment to control reaction parameters and ensure consistent quality. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound. Quality control measures, including spectroscopic and chromatographic analyses, are implemented to verify the identity and purity of the final product.
化学反応の分析
Types of Reactions: Neuroprotective agent 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound to enhance its neuroprotective properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups, enhancing the compound’s stability and activity.
Substitution: Nucleophilic and electrophilic substitution reactions are carried out using reagents such as halogens, alkylating agents, and nucleophiles to introduce or replace functional groups.
Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced pharmacological properties. These derivatives are further evaluated for their neuroprotective efficacy and safety in preclinical and clinical studies.
科学的研究の応用
Neuroprotective agent 4 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of neuroprotection and to develop new synthetic methodologies for neuroprotective agents.
Biology: Researchers use this compound to investigate the cellular and molecular mechanisms underlying neurodegeneration and to identify potential therapeutic targets.
Medicine: The compound is evaluated in preclinical and clinical trials for its efficacy in treating neurodegenerative diseases and acute neurological injuries, such as stroke and traumatic brain injury.
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals aimed at preventing and treating neurodegenerative conditions.
作用機序
The mechanism of action of neuroprotective agent 4 involves multiple molecular targets and pathways. The compound exerts its effects by:
Inhibiting oxidative stress: this compound reduces the production of reactive oxygen species and enhances the activity of antioxidant enzymes, thereby protecting neurons from oxidative damage.
Modulating inflammation: The compound inhibits the activation of microglia and astrocytes, reducing the release of pro-inflammatory cytokines and preventing neuroinflammation.
Enhancing neurotrophic support: this compound promotes the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which support neuronal survival and growth.
Regulating apoptosis: The compound modulates apoptotic pathways by inhibiting pro-apoptotic proteins and activating anti-apoptotic proteins, thereby preventing programmed cell death.
類似化合物との比較
Neuroprotective agent 4 is compared with other similar compounds to highlight its uniqueness:
Flavonoids: These natural compounds have antioxidant and anti-inflammatory properties similar to this compound. this compound has a more potent effect on modulating apoptotic pathways.
Ginsenosides: These compounds, derived from ginseng, also exhibit neuroprotective effects. This compound, however, has a broader range of molecular targets and pathways.
Curcumin: Known for its anti-inflammatory and antioxidant properties, curcumin is another neuroprotective agent. This compound is unique in its ability to enhance neurotrophic support and regulate apoptosis more effectively.
特性
分子式 |
C14H17NO2 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
N-tert-butyl-1-(2-prop-2-ynoxyphenyl)methanimine oxide |
InChI |
InChI=1S/C14H17NO2/c1-5-10-17-13-9-7-6-8-12(13)11-15(16)14(2,3)4/h1,6-9,11H,10H2,2-4H3/b15-11- |
InChIキー |
XXJZYUXHMIVGHA-PTNGSMBKSA-N |
異性体SMILES |
CC(C)(C)/[N+](=C/C1=CC=CC=C1OCC#C)/[O-] |
正規SMILES |
CC(C)(C)[N+](=CC1=CC=CC=C1OCC#C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide](/img/structure/B12370013.png)
![4-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)carbamoyl)-2-(7-(dimethylamino)-3-(dimethyliminio)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)benzoate](/img/structure/B12370015.png)

![5-chloro-N-[3-cyclopropyl-5-[[(3S,5R)-3,5-dimethylpiperazin-1-yl]methyl]phenyl]-4-(6-methyl-1H-indol-3-yl)pyrimidin-2-amine;hydrate](/img/structure/B12370030.png)
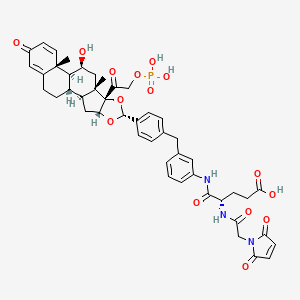

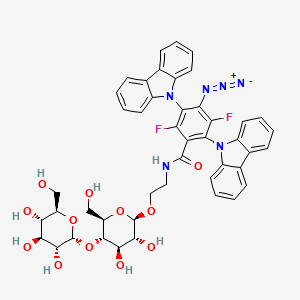
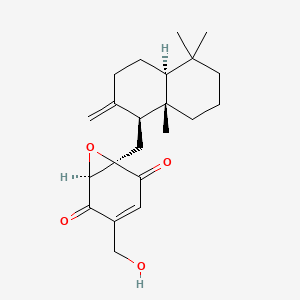
![N-(1-{2-[(cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}cyclopropyl)-5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxamide](/img/structure/B12370056.png)
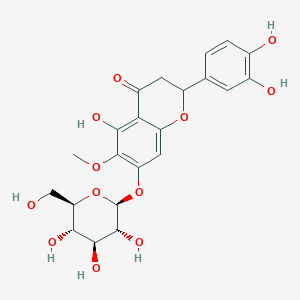
![6-amino-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-2-[ethyl(methyl)phosphoryl]-7H-purin-8-one](/img/structure/B12370077.png)
![tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12370080.png)
